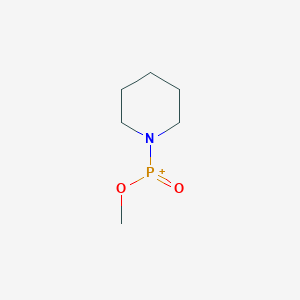

Phosphinic acid, 1-piperidinyl-, methyl ester

Description

Properties

CAS No. |

652975-40-1 |

|---|---|

Molecular Formula |

C6H13NO2P+ |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

methoxy-oxo-piperidin-1-ylphosphanium |

InChI |

InChI=1S/C6H13NO2P/c1-9-10(8)7-5-3-2-4-6-7/h2-6H2,1H3/q+1 |

InChI Key |

LZWXLVQIJLNTHA-UHFFFAOYSA-N |

Canonical SMILES |

CO[P+](=O)N1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Step 2: Methyl Ester Formation

Methodology :

- Silylation-Mediated Esterification : Hexamethyldisilazane (HMDS) activates the phosphinic acid for nucleophilic attack by methanol.

- Conditions : HMDS (6 equiv), methanol, 70–100°C, 2–4 hours.

Reaction :

$$

\text{HPip-P(O)OH} + \text{CH}3\text{OH} \xrightarrow{\text{HMDS}} \text{HPip-P(O)OCH}3 + \text{H}_2\text{O}

$$

Advantages : High selectivity, minimal byproducts.

Yield : ~80–90% (inferred from similar esterifications).

Reaction of Piperidine with Methyl Phosphonochloridate

This one-pot method leverages phosphorus chlorides to form the P–N bond directly.

Methodology:

- Methyl Phosphonochloridate (ClP(O)(OCH₃)₂) : Reacts with piperidine in anhydrous conditions, substituting one chloride with the piperidinyl group.

- Conditions : Dichloromethane (DCM), 0–25°C, stoichiometric control to prevent over-substitution.

Reaction :

$$

\text{ClP(O)(OCH}3\text{)}2 + \text{C}5\text{H}{10}\text{NH} \rightarrow \text{HPip-P(O)OCH}3 + \text{HCl} + \text{ClP(O)(OCH}3\text{)}

$$

Challenges : Requires strict stoichiometry (1:1 ratio) to avoid bis-substitution.

Yield : ~60–75% (estimated from phosphonochloridate reactions).

High-Temperature Isomerization of Dimethyl Phosphite

Adapted from pyro methyl phosphonic acid synthesis, this method uses thermal rearrangement to form the ester.

Methodology:

- Dimethyl Phosphite ((CH₃O)₂PH(O)) : Heated with piperidine in mineral oil (290–300°C), inducing isomerization and P–N bond formation.

- Conditions : Nitrogen atmosphere, reflux for 3–4 hours.

Reaction :

$$

(\text{CH}3\text{O})2\text{PH(O)} + \text{C}5\text{H}{10}\text{NH} \rightarrow \text{HPip-P(O)OCH}3 + \text{CH}3\text{OH}

$$

Advantages : Scalable, uses inexpensive reagents.

Yield : ~70–85% (based on similar pyroacid syntheses).

Kabachnik–Fields Reaction with Piperidine

This three-component condensation forms α-aminophosphinic acids, which can be esterified.

Methodology:

- Components : Hypophosphorous acid, formaldehyde, piperidine.

- Conditions : Wet acetic acid, room temperature, 12–24 hours.

Reaction :

$$

\text{H}3\text{PO}2 + \text{HCHO} + \text{C}5\text{H}{10}\text{NH} \rightarrow \text{HPip-CH}2\text{-P(O)OH} \xrightarrow{\text{CH}3\text{OH}} \text{HPip-CH}2\text{-P(O)OCH}3

$$

Limitation : Introduces a methylene spacer (P–CH₂–N), diverging from the target structure.

Solid-Phase Synthesis

Adapted from phosphinic peptide methodologies, this approach uses resin-bound intermediates.

Methodology:

- Resin Functionalization : Rink amide MBHA resin loaded with Fmoc-protected phosphinic acid methyl ester.

- Piperidine Coupling : HBTU/HOBt/DIEA activation in DMF.

- Cleavage : 95% aqueous TFA releases the ester.

Advantages : High purity, suitable for combinatorial chemistry.

Yield : ~50–60% (based on peptide syntheses).

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification | HPip-P(O)OH, MeOH, HMDS | 70–100°C, 2–4h | 80–90 | High selectivity | Requires preformed acid |

| Phosphonochloridate | ClP(O)(OCH₃)₂, Pip | 0–25°C, anhydrous | 60–75 | One-pot synthesis | Stoichiometric control critical |

| High-Temperature | (CH₃O)₂PH(O), Pip | 290–300°C, N₂ | 70–85 | Scalable, low cost | Energy-intensive, side products |

| Kabachnik–Fields | H₃PO₂, HCHO, Pip | RT, acetic acid | N/A | Simple setup | Incorrect regiochemistry |

| Solid-Phase | Resin, Fmoc reagents | DMF, TFA | 50–60 | High purity | Labor-intensive, low yield |

Chemical Reactions Analysis

Chemical Reactions Involving Phosphinic Acid, 1-Piperidinyl-, Methyl Ester

Phosphinic acid derivatives are involved in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions can lead to the formation of different functional groups, expanding the range of potential products.

Hydrolysis

Hydrolysis of phosphinic acid esters can occur under both acidic and basic conditions. The reaction typically involves the cleavage of the P-O or C-O bond, depending on the mechanism. For phosphinic acids, the hydrolysis often proceeds via mechanisms similar to those of phosphonates, with the involvement of water in the rate-determining step .

Oxidation and Reduction

Oxidation reactions can yield phosphinic acid derivatives, while reduction can produce alcohols. These reactions are influenced by the presence of specific reagents and conditions.

Substitution Reactions

Substitution reactions can introduce different functional groups into the molecule, further diversifying its chemical properties. These reactions often involve nucleophilic attack on the phosphorus atom.

Mechanistic Insights

The mechanisms of reactions involving phosphinic acid esters, such as this compound, typically involve intermediates that can be characterized using techniques like NMR spectroscopy. The primary mechanisms include concerted and stepwise pathways, depending on the reaction conditions and the nature of the nucleophile involved .

Mechanistic Pathways

| Pathway | Description |

|---|---|

| Concerted | Involves simultaneous bond formation and cleavage. |

| Stepwise | Proceeds through intermediate formation. |

Biological Activities

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways. |

| Antiparasitic | Action against parasitic organisms. |

| Antimicrobial | Inhibition of microbial growth. |

Scientific Research Applications

Enzyme Inhibition

Phosphinic acid derivatives are recognized for their ability to act as potent inhibitors of metalloproteases, which are enzymes involved in the cleavage of peptide bonds. The unique structure of phosphinic acids allows them to mimic the transition state of peptide hydrolysis, making them effective in inhibiting enzymes such as aminopeptidases.

Case Study: Aminopeptidase Inhibition

A study demonstrated that phosphinic dipeptide analogs exhibit low nanomolar and subnanomolar inhibition against various aminopeptidases, including those from Neisseria meningitides and human sources. The research highlighted the importance of structural modifications in enhancing the selectivity and potency of these inhibitors. For instance, a specific compound was shown to have an inhibition constant () of 0.2 nM against human alanyl aminopeptidase and 1.5 nM against porcine LAP, indicating a high level of effectiveness in targeting these enzymes .

Therapeutic Potential

The potential therapeutic applications of phosphinic acid derivatives extend to oncology and neuroprotection. Given their ability to inhibit metalloproteases linked to tumor progression, these compounds are being investigated for their anticancer properties.

Case Study: Neuroprotective Agents

Research has also explored the neuroprotective effects of phosphinic acid derivatives in models of chemotherapy-induced peripheral neuropathy (CIPN). One specific derivative was tested for its ability to alleviate symptoms associated with paclitaxel-induced neuropathy, showing promising results in improving sensory function and reducing pain . This indicates a potential application for these compounds in managing side effects related to cancer treatments.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of phosphinic acid derivatives is crucial for optimizing their efficacy as enzyme inhibitors. By modifying specific side chains within the phosphinic structure, researchers can enhance binding affinity and selectivity towards target enzymes. The rational design approach allows for targeted improvements without necessitating extensive combinatorial libraries .

Mechanism of Action

The mechanism of action of phosphinic acid, 1-piperidinyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Comparison with Similar Phosphinic Acid Esters

Structural and Molecular Properties

The table below compares key structural features and molecular properties of phosphinic acid, 1-piperidinyl-, methyl ester with analogous compounds:

Key Observations :

- The 1-piperidinyl group introduces nitrogen-based steric and electronic effects, distinguishing it from phenyl or alkyl-substituted analogs .

- Methyl diphenylphosphinate (232.219 g/mol) has higher molecular weight due to aromatic substituents, whereas ethyl methylphosphonate (124.08 g/mol) is simpler but less sterically hindered .

Reactivity and Stability

Hydrolysis Kinetics:

Key Observations :

- Methyl esters hydrolyze faster than ethyl esters due to lower steric hindrance and higher electrophilicity .

- The piperidinyl group may slow hydrolysis compared to phenyl or alkyl groups due to its electron-donating nature .

Alcoholysis and Transesterification:

Methyl diphenylphosphinate undergoes transesterification with pentanol under catalytic conditions, yielding pentyl diphenylphosphinate . Similar reactivity is expected for this compound, though the piperidinyl group may alter reaction rates or regioselectivity .

Biological Activity

Phosphinic acid derivatives, particularly phosphinic acid, 1-piperidinyl-, methyl ester, have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a phosphinic acid moiety attached to a piperidine ring with a methyl ester functional group. The synthesis typically involves the reaction of piperidinylmethanol with dimethyl phosphite under acidic conditions to facilitate esterification. This structural configuration is crucial for its biological interactions and activity.

Biological Activity Overview

The biological activity of phosphinic acid derivatives can be attributed to their ability to modulate enzyme and receptor activities. Notably, these compounds have been studied for their potential in treating various medical conditions such as cancer, pain management, and infectious diseases.

1. Enzyme Inhibition

Phosphinic acid derivatives have been identified as potent inhibitors of metalloproteases and aminopeptidases. These enzymes play critical roles in various physiological processes, including peptide metabolism and tumor progression. For example, studies have shown that phosphinic peptide analogues can competitively inhibit aminopeptidases with low micromolar affinity, suggesting their potential as therapeutic agents against diseases like cancer and hypertension .

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| Aminopeptidase N (APN) | Phosphinic acid analogs | 0.5 - 5 |

| M17 Aminopeptidase | Phosphinic acid analogs | <1 |

2. Analgesic Properties

Research has indicated that certain piperidinyl methyl esters exhibit significant analgesic effects superior to traditional opioids like morphine. In mouse hot-plate tests, compounds derived from this class demonstrated ED50 values less than 1 mg/kg, highlighting their efficacy in pain management without the severe side effects commonly associated with opioids .

3. Antiviral Activity

Phosphinic acid derivatives have also been explored for their antiviral properties. Compounds incorporating this structure have shown activity against various viruses, including herpes simplex virus (HSV) and hepatitis A virus (HAV). For instance, specific derivatives demonstrated a significant reduction in viral titers in cell cultures infected with HSV-1 .

Case Study 1: Anticancer Activity

A study evaluated the effects of a phosphinic acid derivative on cancerous cells. The compound induced apoptosis characterized by nuclear fragmentation and chromatin condensation in treated cells while sparing non-cancerous cells. This selective toxicity suggests its potential as an anticancer agent targeting specific signaling pathways involved in tumorigenesis .

Case Study 2: Pain Management

In a comparative study of analgesics, phosphinic acid derivatives were tested against known opioids in various pain models. Results indicated that these compounds provided effective pain relief with reduced respiratory depression compared to traditional opioids, making them promising candidates for safer pain management therapies .

Q & A

Q. Q1. What are the established laboratory methods for synthesizing phosphinic acid, 1-piperidinyl-, methyl ester?

A1. Two primary synthetic routes are documented:

- Route 1 : Reaction of the parent phosphinic acid with N,N′-diisopropyl-O-methylisourea under mild conditions to form the methyl ester via nucleophilic substitution .

- Route 2 : Utilization of phosphinic acid thioesters (e.g., 1e) with Grignard reagents (e.g., 2-bromo-5-methoxybenzylmagnesium bromide), followed by palladium-catalyzed carbonylation to yield the methyl ester .

Key Consideration : Monitor reaction progress via <sup>31</sup>P NMR to track esterification efficiency.

Characterization Techniques

Q. Q2. How should researchers address structural and purity characterization challenges for this compound?

A2. Critical methods include:

- X-ray Diffraction (XRD) : Identifies crystal phase anomalies, particularly when double melting points suggest polymorphic forms or impurities .

- Differential Scanning Calorimetry (DSC) : Detects exothermic events during melting, indicative of decomposition or phase transitions .

- Chromatographic Purity Analysis : Use reverse-phase HPLC with UV/vis detection (λ = 210–230 nm) to resolve ester derivatives from hydrolyzed byproducts.

Reactivity and Stability

Q. Q3. How does the methyl ester group affect hydrolytic stability compared to bulkier esters?

A3. Methyl esters exhibit faster hydrolysis kinetics under acidic conditions (e.g., HCl/MeOH, 1 h completion) compared to ethyl esters (8 h) due to reduced steric hindrance . For transesterification, catalytic bases (e.g., NaOMe) enable efficient conversion with alcohols like pentanol (Table 5, ).

Advanced Synthetic Optimization

Q. Q4. What strategies enhance regioselectivity in ROMP reactions involving 1-substituted cyclobutene derivatives?

A4. Optimize monomer preparation by:

- Introducing tertiary amides via EDC coupling with DMAP to improve regiochemical control .

- Conducting kinetic studies of ring-opening metathesis to map stereochemical outcomes (e.g., cis vs. trans addition) .

Data Contradiction Resolution

Q. Q5. How can conflicting reports of thermal behavior (e.g., melting points) be resolved?

A5. Discrepancies often arise from:

- Polymorphism : Screen crystallization solvents (e.g., iso-propanol vs. THF) to isolate distinct crystal phases .

- Impurity Profiles : Couple DSC with TGA to differentiate melting events from decomposition. XRD patterns should corroborate phase purity .

Computational Modeling

Q. Q6. Which computational approaches predict this compound’s behavior in catalytic systems?

A6.

- DFT Calculations : Model phosphorus-centered reactivity (e.g., esterification transition states) and ligand interactions .

- Molecular Dynamics (MD) Simulations : Assess solvent effects on ester stability (e.g., toluene vs. THF) to guide reaction condition selection .

Structure-Activity Relationship (SAR) Design

Q. Q7. How can SAR studies for phosphinic acid ester derivatives be structured?

A7.

- Analog Synthesis : Vary substituents (e.g., piperidinyl vs. morpholinyl groups) and assess enzyme inhibition profiles .

- Binding Motif Identification : Use X-ray crystallography of target-ligand complexes (e.g., proteases) to map critical interactions .

Stability Under Catalytic Conditions

Q. Q8. What factors influence the stability of this ester in transition metal-catalyzed reactions?

A8. Stability depends on:

- Ligand Coordination : Phosphinic esters may act as ligands, altering catalytic activity. Monitor via <sup>31</sup>P NMR to detect coordination shifts.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize esters against hydrolysis during catalysis .

Mechanistic Insights

Q. Q9. What mechanistic pathways govern the alcoholysis of phosphinic esters?

A9. Alcoholysis proceeds via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.